molecular formula C17H23ClN2O3S B3075358 4-acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Hydrochloride CAS No. 1030253-99-6

4-acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Hydrochloride

Cat. No.: B3075358
CAS No.: 1030253-99-6
M. Wt: 370.9 g/mol
InChI Key: SFIIFKHWLIAPGO-UHFFFAOYSA-N
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Description

This compound is a spirocyclic derivative featuring a 1-thia-4,8-diazaspiro[4.5]decane core substituted with an acetyl group at position 4, a benzyl group at position 8, and a carboxylic acid moiety at position 3, forming a hydrochloride salt. Its molecular formula is C₁₇H₂₁N₂O₃S·HCl, with a molecular weight of approximately 365.88 g/mol (calculated from and structural analogs). The spirocyclic architecture confers conformational rigidity, while the thia (sulfur) heteroatom in the ring system enhances lipophilicity compared to oxa (oxygen) analogs .

Properties

IUPAC Name

4-acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S.ClH/c1-13(20)19-15(16(21)22)12-23-17(19)7-9-18(10-8-17)11-14-5-3-2-4-6-14;/h2-6,15H,7-12H2,1H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIIFKHWLIAPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CSC12CCN(CC2)CC3=CC=CC=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030253-99-6
Record name 1-Thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid, 4-acetyl-8-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1030253-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the reaction of N-benzylpiperidone with n-hexyl bromide, followed by hydrogenation to form the desired spirocyclic structure. The acetyl and carboxylic acid groups are then introduced through subsequent chemical reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It can be used as a building block for the synthesis of more complex molecules, as a reagent in organic synthesis, and as a potential therapeutic agent in drug discovery.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Core Structural Variations

The spiro[4.5]decane scaffold is shared among analogs, but substitutions and heteroatoms differentiate their properties:

Compound Name Core Heteroatom Substituents Molecular Weight (g/mol) CAS Number
4-Acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride 1-Thia 4-acetyl, 8-benzyl ~365.88 Not explicitly listed
(R)-8-Benzoyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid 1-Thia 8-benzoyl 306.38 87951-97-1
4-(4-Chlorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 1-Oxa 4-(4-chlorobenzoyl), 8-propyl 366.84 1326809-93-1
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 1-Oxa 4-(2,4-difluorobenzoyl), 8-methyl 340.32 1326814-92-9

Key Observations :

  • Substituent Effects: Acetyl vs. Benzyl vs. Alkyl Groups: The 8-benzyl group introduces aromatic bulk, which may improve receptor affinity but limit solubility compared to smaller alkyl groups (e.g., methyl or propyl) .

Physicochemical Properties

Property Target Compound (R)-8-Benzoyl-1-Thia Analog 4-(4-Chlorobenzoyl)-1-Oxa Analog
Molecular Weight ~365.88 306.38 366.84
Density (g/cm³) Not reported 1.38 (predicted) Not reported
Boiling Point (°C) Not reported 571.5 (predicted) Not reported
Acidity (pKa) Not reported 2.00 (predicted) Not reported

Notable Trends:

  • The (R)-8-benzoyl analog has a lower molecular weight (306.38 g/mol) due to the absence of the acetyl and benzyl groups, simplifying synthesis but reducing structural complexity .
  • Predicted acidity (pKa ~2.00) suggests moderate solubility in aqueous environments at physiological pH, though the hydrochloride salt form of the target compound likely enhances solubility .

Biological Activity

4-Acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, synthesis, and structure-activity relationships.

Chemical Structure and Properties

The compound's chemical formula is C15H20N2O2SC_{15}H_{20}N_{2}O_{2}S with a molecular weight of 292.4 g/mol. The structure includes a spirocyclic framework, which is often associated with diverse biological activities due to the unique three-dimensional arrangement of atoms that can enhance interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of spirocyclic compounds, including those similar to 4-acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane, exhibit significant antimicrobial properties. For instance, Mannich bases derived from related compounds have shown good antibacterial and antifungal activities against various strains, including Candida albicans and Aspergillus fumigatus .

Compound TypeActivityTested Strains
Mannich BasesAntibacterialE. coli, S. aureus
Spirocyclic DerivativesAntifungalC. albicans, A. fumigatus

Anticancer Potential

The spirocyclic structure has been linked to anticancer activity in several studies. For example, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, including hypopharyngeal tumor cells . These compounds often act through mechanisms such as apoptosis induction and inhibition of critical signaling pathways involved in cancer progression.

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds in this class can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in Alzheimer's disease treatment . The presence of nitrogen atoms in the spirocyclic structure enhances binding affinity to these enzymes.

Case Studies

  • Antimicrobial Evaluation : A study conducted on 2-arylidine-1-thia-4-azaspiro[4.5]decan derivatives showed promising results against bacterial strains, indicating that modifications at the benzyl position can enhance activity .
  • Cytotoxicity Testing : Research involving the cytotoxic effects of various derivatives on FaDu hypopharyngeal tumor cells demonstrated that certain structural modifications led to increased apoptosis rates compared to standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 4-acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane suggests that specific functional groups significantly influence its biological activity:

  • Amino Substituents : The presence of amino groups enhances enzyme inhibition.
  • Benzyl Modifications : Different substitutions on the benzyl ring can alter antimicrobial potency.

Q & A

Basic: What are the standard synthetic routes for preparing 4-acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step condensation reactions. For example, spirocyclic intermediates can be synthesized via refluxing substituted benzaldehydes with a triazole or thiadiazaspiro precursor in glacial acetic acid and ethanol, followed by purification via recrystallization. Sodium acetate is often used as a catalyst, and pressure reduction aids solvent evaporation . Characterization of intermediates via NMR (e.g., δ 2.62 ppm for N-CH3 groups) and IR (e.g., 1721 cm⁻¹ for C=O stretches) ensures structural fidelity .

Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1H and 13C NMR identify proton environments (e.g., aromatic protons at δ 6.90–8.20) and carbon backbones .
  • LC-MS/HRMS : Validates molecular weight and purity, with protocols involving Oasis HLB solid-phase extraction (SPE) and Chromolith HPLC columns for separation .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O at 1721 cm⁻¹, C=N at 1633 cm⁻¹) .

Advanced: How can computational methods optimize the synthesis of this spirocyclic compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal reaction conditions. For instance, ICReDD’s approach combines computational modeling with experimental feedback to minimize trial-and-error steps. Virtual simulations assess steric hindrance in the spiro core or acetyl-benzyl substituent interactions, guiding solvent selection and catalyst efficiency .

Advanced: What experimental strategies address solubility and stability challenges in aqueous buffers?

Methodological Answer:

  • pH-Dependent Solubility : Test solubility across pH 3–8 using ammonium hydroxide or HCl adjustments, as described in wastewater analysis protocols .
  • Stability Studies : Use SPE-coupled LC-MS to monitor degradation products under UV light or thermal stress. Deactivation of glassware with 5% dimethyldichlorosilane prevents analyte adsorption .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Dynamic NMR : Detect rotational barriers in the spiro ring system, which may cause peak splitting.
  • Isotopic Labeling : Use deuterated analogs (e.g., triclosan-d3) as internal standards to distinguish solvent artifacts .
  • X-ray Crystallography : Resolve ambiguities by comparing experimental 13C NMR shifts with crystal structure data .

Advanced: What are the best practices for evaluating biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Kinetic Assays : Use Pfmrk inhibitors as a reference model. Measure IC50 values via fluorescence polarization or calorimetry.
  • Cell Permeability : Apply Caco-2 cell monolayers to assess passive diffusion, with LC-MS quantitation of intracellular concentrations .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Process Control : Implement continuous flow reactors for precise temperature and mixing control, reducing side products.
  • Catalyst Screening : Test alternatives to sodium acetate (e.g., ionic liquids) using high-throughput robotic platforms .

Advanced: How to validate analytical methods for detecting trace impurities?

Methodological Answer:

  • SPE-LC-MS/MS : Use Oasis HLB cartridges for enrichment, followed by Chromolith columns for separation. Validate limits of detection (LOD) via spiked recovery experiments in influent wastewater matrices .
  • Cross-Validation : Compare results with orthogonal methods (e.g., GC-MS for volatile byproducts) .

Tables of Key Data

Property Method Reference
C=O Stretch (IR)1721 cm⁻¹
N-CH3 (1H NMR)δ 2.62 ppm
SPE Recovery Rate85–95% (Oasis HLB)
Computational OptimizationICReDD Quantum Path Search

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Hydrochloride
Reactant of Route 2
Reactant of Route 2
4-acetyl-8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.